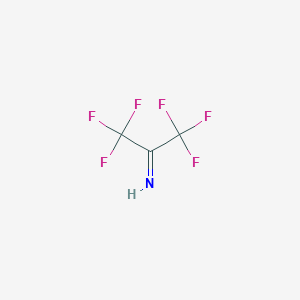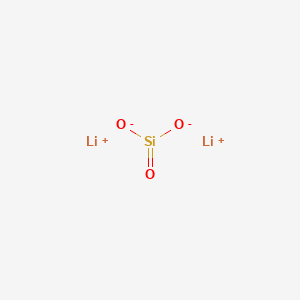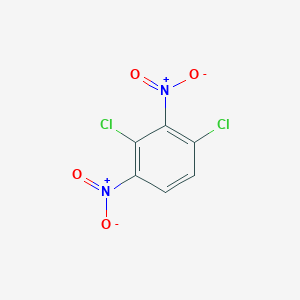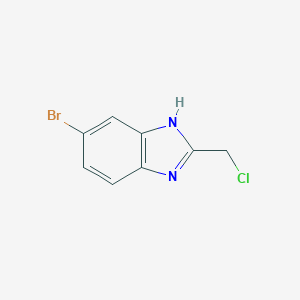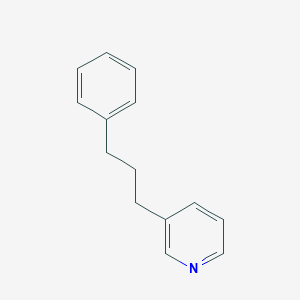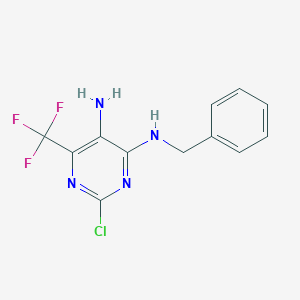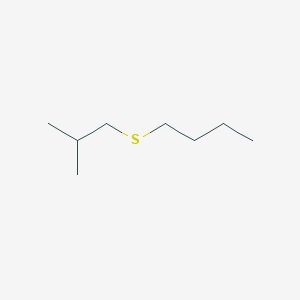
1-(2-Methylpropylsulfanyl)butane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methylpropylsulfanyl)butane, also known as tert-butylthiobutane, is an organic compound that belongs to the class of sulfides. It has a molecular formula of C8H18S and a molecular weight of 154.29 g/mol. This compound is widely used in scientific research due to its unique properties and applications.
Mécanisme D'action
The mechanism of action of 1-(2-Methylpropylsulfanyl)butane is not well understood. However, it is believed to interact with sulfur-containing compounds in biological systems, such as enzymes and proteins. This interaction may result in changes in the biochemical and physiological processes in the body.
Effets Biochimiques Et Physiologiques
1-(2-Methylpropylsulfanyl)butane has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been found to have anti-inflammatory and antioxidant properties. It has also been shown to have a protective effect against liver damage caused by toxic substances. Additionally, this compound has been found to have a positive effect on glucose metabolism in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(2-Methylpropylsulfanyl)butane in lab experiments is its high purity and stability. It is also readily available and relatively inexpensive. However, one limitation is that its mechanism of action is not well understood, which may limit its use in certain types of experiments.
Orientations Futures
There are several future directions for research on 1-(2-Methylpropylsulfanyl)butane. One area of interest is its potential as a therapeutic agent for the treatment of inflammatory and metabolic disorders. Another area of research is its potential as a reference standard for analytical chemistry. Additionally, further studies are needed to elucidate its mechanism of action and to explore its potential applications in other areas of scientific research.
Méthodes De Synthèse
The synthesis of 1-(2-Methylpropylsulfanyl)butane can be achieved through a reaction between tert-butyl chloride and sodium sulfide in anhydrous ethanol. This reaction produces 1-(2-Methylpropylsulfanyl)butaneiol, which is then reacted with 1,4-dibromobutane to form 1-(2-Methylpropylsulfanyl)butane. This synthesis method is efficient and yields high purity products.
Applications De Recherche Scientifique
1-(2-Methylpropylsulfanyl)butane has a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis, particularly in the preparation of sulfur-containing compounds. It is also used as a starting material for the synthesis of other organic compounds, such as thioethers and thioesters. Additionally, this compound can be used as a reference standard in analytical chemistry.
Propriétés
Numéro CAS |
1741-85-1 |
|---|---|
Nom du produit |
1-(2-Methylpropylsulfanyl)butane |
Formule moléculaire |
C8H18S |
Poids moléculaire |
146.3 g/mol |
Nom IUPAC |
1-(2-methylpropylsulfanyl)butane |
InChI |
InChI=1S/C8H18S/c1-4-5-6-9-7-8(2)3/h8H,4-7H2,1-3H3 |
Clé InChI |
PWXRDOSRCIGJDM-UHFFFAOYSA-N |
SMILES |
CCCCSCC(C)C |
SMILES canonique |
CCCCSCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



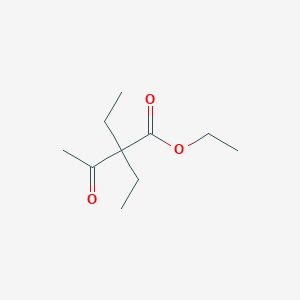
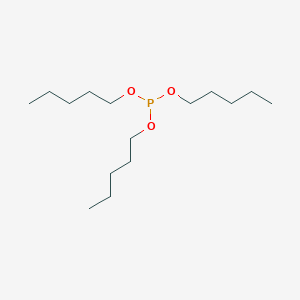
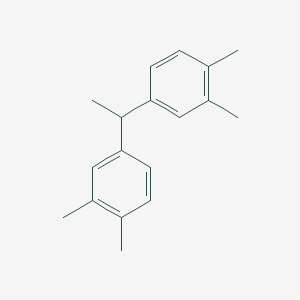
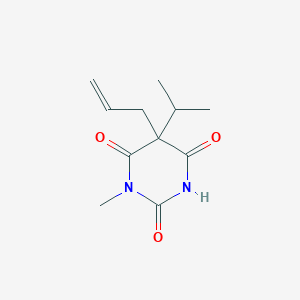
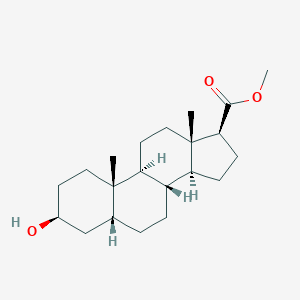
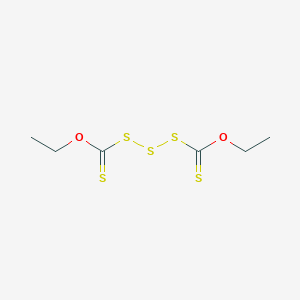
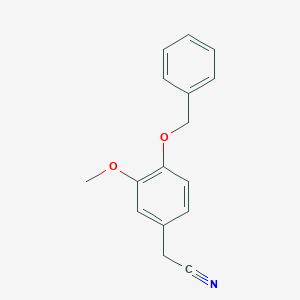
![Acetaldehyde, [1,2-14C]](/img/structure/B167794.png)
